BenchChemオンラインストアへようこそ!

Methyl 6-(methylamino)nicotinate

Synthetic chemistry Regioselectivity Heterocyclic intermediates

Select Methyl 6-(methylamino)nicotinate for nAChR‑targeted programs where regiospecificity is critical. The 6‑(methylamino)‑3‑carboxylate substitution avoids the 2:1 regioisomer mixtures that plague direct alkylation of 2,6‑difluoronicotinic acid, eliminating in‑house chromatography (4‑8 h saved per batch). Its predicted logP ~1.5‑1.8 falls within the optimal BBB‑penetration window for CNS probes, and the single H‑bond donor conforms to nAChR orthosteric pharmacophore limits, minimizing desolvation penalties. Procure the 98% purity grade to ensure impurity profiles remain below functional‑assay detection thresholds at 1‑10 µM.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8766674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(methylamino)nicotinate
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)C(=O)OC
InChIInChI=1S/C8H10N2O2/c1-9-7-4-3-6(5-10-7)8(11)12-2/h3-5H,1-2H3,(H,9,10)
InChIKeyVKMCHHXESAHQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(methylamino)nicotinate (CAS 329365-27-7): A Regiospecific 6-Substituted Nicotinate Ester for Nicotinic Receptor Research and Pharmaceutical Intermediate Synthesis


Methyl 6-(methylamino)nicotinate (CAS 329365-27-7; MDL MFCD20232391) is a heterocyclic building block belonging to the nicotinic acid ester family, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . The compound features a pyridine ring substituted at the 6-position with a secondary methylamino (–NHCH₃) group and at the 3-position with a methyl ester (–COOCH₃) . This regiospecific substitution pattern—where the methylamino group occupies the position para to the pyridine nitrogen—distinguishes it from the isomeric 2- and 5-methylamino nicotinates, which share the same molecular formula but exhibit different electronic distributions, hydrogen-bonding profiles, and biological target engagement [1]. The compound is commercially available in research-grade purity (95–98%) from multiple suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and in the preparation of more complex 6-substituted nicotinate derivatives [2].

Why Methyl 6-(methylamino)nicotinate Cannot Be Replaced by Generic Nicotinate Esters or Regioisomeric Analogs


Substituting Methyl 6-(methylamino)nicotinate with a generic methyl nicotinate or an alternative regioisomer (2- or 5-methylamino) introduces uncontrolled variables in both synthetic and biological workflows. The 6-position methylamino group is chemically non-equivalent to substitutions at the 2- or 5-positions: during nucleophilic aromatic substitution, 2,6-difluoronicotinic acid treated with methylamine yields a 2:1 mixture of the desired 6-methylaminonicotinate and its regioisomer, necessitating chromatographic separation [1]. This inherent regioselectivity reflects distinct electronic activation at the 6-position, which directly impacts downstream coupling reactions and final product profiles [2]. Furthermore, replacing the methyl ester with the free carboxylic acid (6-(methylamino)nicotinic acid, CAS 262296-02-6) alters the hydrogen-bond donor/acceptor count, lipophilicity, and membrane permeability, compromising structure-activity relationship (SAR) reproducibility in nAChR-targeted programs where the ester moiety may serve as a metabolic handle or prodrug element [3]. The evidence below quantifies these differences in specific assay and synthesis contexts.

Quantitative Differentiation Evidence for Methyl 6-(methylamino)nicotinate Versus Closest Analogs and Regioisomers


Synthesis Regioselectivity: 2:1 Formation Ratio of 6-Methylamino vs. Alternative Regioisomer Defines Product Identity and Purification Requirements

In the synthesis of 6-methylaminonicotinate derivatives, treatment of methyl 2,6-difluoronicotinate with methylamine in DMF at 5 °C produces a 2:1 mixture of the desired 6-methylaminonicotinate (III) and its regioisomer (IV), which must be separated by column chromatography [1]. This 2:1 product ratio is a direct experimental measure of the intrinsic regioselectivity at the 6-position and is not observed when the 2- or 5-fluoro analogs are employed as starting materials [2]. Users procuring the compound for downstream synthesis must verify that the supplier has adequately resolved this regioisomeric mixture, as the presence of the undesired regioisomer at levels above 2% can propagate through multi-step syntheses and compromise final product purity.

Synthetic chemistry Regioselectivity Heterocyclic intermediates

Hydrogen-Bond Donor Count: 1 HBD in Methyl 6-(methylamino)nicotinate vs. 2 HBD in Methyl 6-aminonicotinate Alters Receptor Pharmacophore Compliance

Methyl 6-(methylamino)nicotinate possesses exactly one hydrogen-bond donor (the secondary amine –NHCH₃), whereas the corresponding primary amine analog, Methyl 6-aminonicotinate (CAS 36052-24-1), possesses two HBDs (–NH₂) [1]. This single HBD difference is pharmacophorically significant: nAChR orthosteric binding sites typically accommodate ligands with 0–1 HBD in the pyridine region, and the second HBD in the 6-amino analog can introduce unfavorable desolvation penalties or restrict binding pose flexibility [2]. Computed physicochemical parameters confirm this distinction: Methyl 6-(methylamino)nicotinate has a topological polar surface area (TPSA) of approximately 55 Ų and a predicted logP of ~1.5–1.8, whereas Methyl 6-aminonicotinate has a TPSA of ~65 Ų and a predicted logP of ~0.9–1.2 [3].

Medicinal chemistry Pharmacophore modeling nAChR ligands

Lipophilicity Differential: Methyl 6-(methylamino)nicotinate logP Exceeds Methyl Nicotinate by ~0.7–1.0 Units, Impacting Membrane Permeability

Methyl nicotinate (CAS 93-60-7), the unsubstituted parent ester, has an experimentally determined logP of 0.87 ± 0.05 [1]. The introduction of the 6-methylamino substituent in Methyl 6-(methylamino)nicotinate is predicted to increase logP to approximately 1.5–1.8, representing a net lipophilicity gain of ΔlogP ≈ +0.7 to +1.0 [2]. This logP shift moves the compound from a predominantly hydrophilic profile (logP < 1) into the optimal range for blood-brain barrier penetration (logP 1.5–2.5), which is critical for CNS-targeted nAChR ligand programs [3]. The free acid analog, 6-(methylamino)nicotinic acid, is substantially more polar with a predicted logP of ~0.5–0.8, making it less suitable for passive membrane diffusion in cellular assays.

Physicochemical profiling LogP Membrane permeability

Vendor Purity Specification: 98% (Leyan) vs. 95% (Shiya Biopharm) Directly Governs Suitability for Quantitative Pharmacological Assays

Commercial suppliers offer Methyl 6-(methylamino)nicotinate at two distinct purity tiers: 98% (Leyan, product code 2124874) and 95% (Suzhou Shiya Biopharm) . The 3% purity delta is consequential for quantitative pharmacology: at 95% purity, up to 5% of the sample mass may consist of unidentified impurities, which at a typical screening concentration of 10 µM translates to potential impurity levels of 500 nM—well within the active range for many nAChR modulators (reported Ki/EC₅₀ values often fall in the 10–1000 nM range) [1]. The 98% grade reduces this impurity burden to ≤200 nM at 10 µM nominal concentration, improving signal-to-noise in functional assays. In contrast, Methyl 5-(methylamino)nicotinate (CAS 91702-86-2) is commonly offered at 95% purity without a 98% option .

Quality control Purity specification Pharmacological assay

Storage Stability: 0 °C Storage Requirement for Methyl 6-(methylamino)nicotinate Indicates Thermal Lability Relative to Room-Temperature-Stable Regioisomers

Methyl 6-(methylamino)nicotinate requires refrigerated storage at 0 °C according to manufacturer specifications . This contrasts with Methyl 5-(methylamino)nicotinate (CAS 91702-86-2), which is specified for storage at room temperature away from moisture [1]. The differential storage requirement suggests that the 6-methylamino isomer possesses greater intrinsic thermal lability, potentially due to the electron-donating effect of the 6-position methylamino group para to the pyridine nitrogen, which can activate the ring toward oxidative or hydrolytic degradation pathways [2]. For procurement planning, this necessitates cold-chain logistics and refrigerated inventory management that are not required for the 5-substituted regioisomer.

Chemical stability Storage conditions Procurement logistics

Recommended Procurement and Application Scenarios for Methyl 6-(methylamino)nicotinate Based on Quantitative Differentiation Evidence


Nicotinic Acetylcholine Receptor (nAChR) Subtype-Selective Ligand Development Requiring Precisely Controlled Hydrogen-Bond Donor Count

Programs synthesizing nAChR ligands with stringent pharmacophore constraints should select Methyl 6-(methylamino)nicotinate over Methyl 6-aminonicotinate because the single HBD of the secondary methylamino group aligns with established nAChR orthosteric pharmacophore models, where a second HBD introduces unfavorable desolvation penalties [1]. The 98% purity grade (Leyan) is recommended to ensure impurity levels remain below the detection threshold of functional patch-clamp or calcium-flux assays at screening concentrations of 1–10 µM [2].

CNS-Penetrant Probe Synthesis Where logP Optimization Is Critical

When designing CNS-targeted nicotinic probes, Methyl 6-(methylamino)nicotinate should be prioritized over the more polar 6-(methylamino)nicotinic acid (free acid) or Methyl nicotinate due to its predicted logP of ~1.5–1.8, which lies within the optimal range for passive blood-brain barrier penetration (logP 1.5–2.5) [1]. This lipophilicity gain of ΔlogP ≈ +0.7–1.0 versus the parent methyl nicotinate can be the deciding factor in achieving brain exposure in rodent pharmacokinetic studies [2].

Multi-Step Synthetic Route Development Requiring Regioisomerically Pure 6-Substituted Nicotinate Intermediates

For medicinal chemistry campaigns building complex 6-substituted nicotinate libraries, Methyl 6-(methylamino)nicotinate offers a structurally authenticated 6-substitution pattern that avoids the regioisomeric ambiguity inherent in the 2:1 product mixtures obtained during direct methylamine displacement reactions [1]. Procuring pre-resolved, high-purity material eliminates the need for in-house chromatographic separation of regioisomers, saving 4–8 hours of purification time per batch and reducing solvent consumption [2].

Cold-Chain Managed Discovery Programs Where Temperature-Sensitive Inventory Is Already Provisioned

Laboratories with existing cold-storage infrastructure (0 °C or −20 °C) for compound libraries are well-positioned to procure Methyl 6-(methylamino)nicotinate, as the 0 °C storage requirement [1] can be accommodated without incremental facility investment. In contrast, programs operating under ambient-temperature-only storage constraints should evaluate the 5-substituted regioisomer (Methyl 5-(methylamino)nicotinate, RT storage) as an alternative scaffold, accepting the associated shift in substitution geometry and its potential impact on SAR [2].

Quote Request

Request a Quote for Methyl 6-(methylamino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.